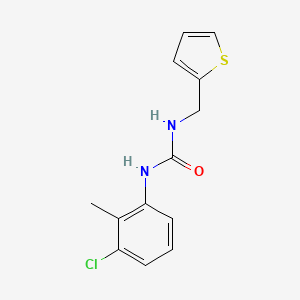
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)urea, also known as terbuthylazine, is a herbicide that is widely used in agriculture to control weeds in crops such as corn, sorghum, and sugarcane. It belongs to the group of triazine herbicides and is known for its selective action against broadleaf weeds. The synthesis method of terbuthylazine involves the reaction of 3-chloro-2-methyl aniline with thienylmethyl isocyanate in the presence of a catalyst.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in chloroplasts, which leads to a reduction in the production of ATP and NADPH. This, in turn, leads to a disruption of the Calvin cycle and a decrease in the production of carbohydrates. The end result is the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a low toxicity to mammals and birds, and it is rapidly metabolized and excreted from the body. However, there are concerns about its potential effects on aquatic organisms, such as fish and amphibians. It has been shown to be toxic to some species of algae and aquatic plants, and it can accumulate in sediments and persist in the environment.
実験室実験の利点と制限
Terbuthylazine is a widely used herbicide that has been extensively studied for its effects on plants and the environment. It has been shown to be effective against a wide range of broadleaf weeds, and its use has led to increased crop yields and reduced weed competition. However, there are concerns about its potential impact on non-target organisms, such as aquatic plants and animals. In lab experiments, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane can be used to study the effects of herbicides on plant physiology and ecology, as well as to investigate the potential risks of herbicide use on the environment.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane, including:
1. Development of new herbicides with reduced environmental impact
2. Investigation of the effects of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as aquatic plants and animals
3. Study of the long-term effects of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane on soil health and fertility
4. Development of new methods for the remediation of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane-contaminated soils and water
5. Investigation of the potential risks of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane use in combination with other herbicides and pesticides.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its effects on plants and the environment. Its mechanism of action involves the inhibition of photosynthesis in plants, which leads to the death of the plant. While it has been shown to be effective against a wide range of broadleaf weeds, there are concerns about its potential impact on non-target organisms, such as aquatic plants and animals. Future research on N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane should focus on the development of new herbicides with reduced environmental impact, as well as the investigation of its potential risks on the environment and human health.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 3-chloro-2-methyl aniline with thienylmethyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene, and the product is purified by recrystallization or chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product is usually greater than 95%.
科学的研究の応用
Terbuthylazine has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of broadleaf weeds, and its use has led to increased crop yields and reduced weed competition. However, there are concerns about the potential impact of N-(3-chloro-2-methylphenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as aquatic plants and animals.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2-7H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSIXKAZFCDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol](/img/structure/B5326560.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)

![N-{3-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5326582.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5326588.png)

![3-propyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5326611.png)
![6-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5326612.png)